molecular formula C9H19ClN2O2 B592351 tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride CAS No. 943060-59-1

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Cat. No.: B592351
CAS No.: 943060-59-1
M. Wt: 222.713
InChI Key: VASMJPUWUNCMPT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and carbamates, which can be further utilized in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology

In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs that target specific biological pathways and molecular targets .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and reactivity. Its unique combination of functional groups makes it particularly useful in certain synthetic applications and research contexts .

Biological Activity

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, a compound featuring an azetidine ring and a carbamate functional group, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H16ClN2O2C_9H_{16}ClN_2O_2, with a molecular weight of 236.74 g/mol. The compound's structure includes a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The azetidine ring structure allows it to modulate the activity of these molecular targets through both covalent and non-covalent bonding. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It may influence receptor activity, altering signal transduction pathways that are critical for various physiological processes.

Biological Activity Overview

Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties. Below is a summary of findings regarding the biological activities associated with this compound:

Biological Activity Description
Antimicrobial Activity Exhibits potential against various pathogens, making it a candidate for drug development.
Enzyme Inhibition Acts as an inhibitor for enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, showing low toxicity to mammalian cells .
Anticancer Potential Investigated for its ability to induce apoptosis in cancer cell lines .
Protein-Ligand Interactions Forms stable complexes with proteins, aiding in the study of enzyme mechanisms.

Case Studies

  • Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :
    A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, where this compound was identified as a promising inhibitor with an EC50 of 39 nM .
  • Anticancer Activity Assessment :
    In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, with significant effects observed at concentrations as low as 0.1 µM .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound Name CAS Number Unique Features
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate1234567Contains an ethyl group; different reactivity
tert-butyl (azetidin-3-ylmethyl)carbamate217806-26-3Lacks the methyl substituent; affects biological activity
This compound943060-59-1Features a methyl group; influences chemical properties

Properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMJPUWUNCMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704878
Record name tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943060-59-1
Record name tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride
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